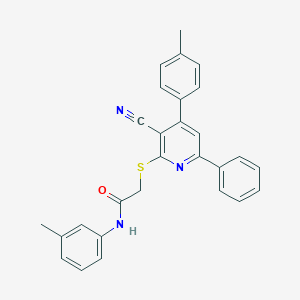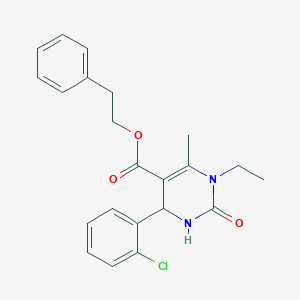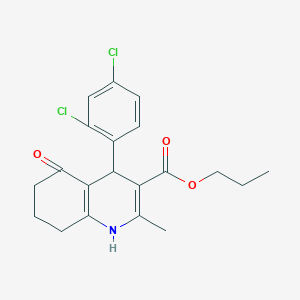
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, phenyl, and p-tolyl groups, as well as an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The cyano, phenyl, and p-tolyl groups are introduced through various substitution reactions.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
- 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-o-tolyl-acetamide
Uniqueness
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the m-tolyl group in the acetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
332127-58-9 |
|---|---|
Molecular Formula |
C28H23N3OS |
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-11-13-21(14-12-19)24-16-26(22-8-4-3-5-9-22)31-28(25(24)17-29)33-18-27(32)30-23-10-6-7-20(2)15-23/h3-16H,18H2,1-2H3,(H,30,32) |
InChI Key |
HVELMMJVRXZNBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409120.png)
![6-methoxy-3-[5-(1-naphthylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B409122.png)
![6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409123.png)
![2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B409124.png)
![8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409126.png)
![6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409127.png)
![6,8-dibromo-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B409128.png)
![7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B409129.png)
![3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE](/img/structure/B409130.png)
![3-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-8-(methyloxy)-2H-chromen-2-one](/img/structure/B409131.png)
![ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE](/img/structure/B409134.png)
![6-Methoxy-3-[2-(3-trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B409139.png)


